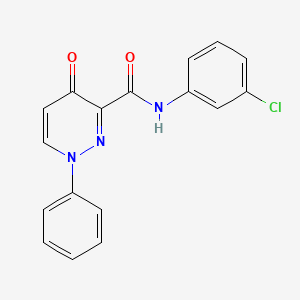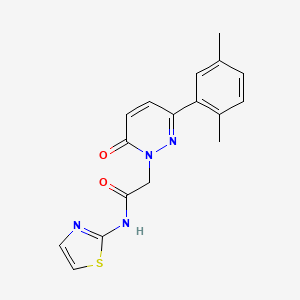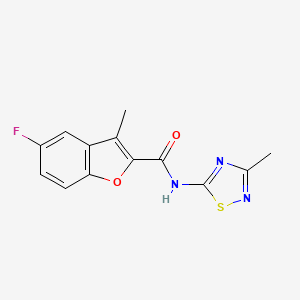
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with methoxyphenyl groups and a carboxamide group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents, as well as advanced purification techniques such as crystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form hydroxyl derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N,1-bis(4-methoxyphenyl)methanimine: A related compound with similar methoxyphenyl groups but different core structure.
N,1-bis(4-methoxyphenyl)naphthalen-2-amine: Another compound with methoxyphenyl groups but a naphthalene core.
N,1-bis(4-methoxyphenyl)methanimine oxide: An oxidized derivative with different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups and the pyridazine core, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C19H17N3O4 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
N,1-bis(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O4/c1-25-15-7-3-13(4-8-15)20-19(24)18-17(23)11-12-22(21-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,20,24) |
Clé InChI |
YPOPUPFWYZZFKJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B14988242.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B14988254.png)
![(4-Benzylpiperazin-1-yl){5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidin-4-yl}methanone](/img/structure/B14988260.png)
![N-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B14988266.png)
![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988273.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B14988279.png)
![ethyl N-({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)glycinate](/img/structure/B14988283.png)


![10-(4-bromophenyl)-8-(furan-2-yl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B14988306.png)


![5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B14988318.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B14988325.png)
